N-(3-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

thiazole benzenesulfonamide TZB series structure-activity relationship

N-(3-Methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide (CAS 922054-91-9, molecular formula C₁₈H₁₇N₃O₄S₂, MW 403.48 g/mol) is a synthetic small molecule belonging to the thiazole benzenesulfonamide (TZB) class. The compound features a thiazole core substituted at position 2 with a phenylsulfonamido group and at position 4 with an N-(3-methoxyphenyl)acetamide moiety.

Molecular Formula C18H17N3O4S2
Molecular Weight 403.47
CAS No. 922054-91-9
Cat. No. B2370825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
CAS922054-91-9
Molecular FormulaC18H17N3O4S2
Molecular Weight403.47
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C18H17N3O4S2/c1-25-15-7-5-6-13(10-15)19-17(22)11-14-12-26-18(20-14)21-27(23,24)16-8-3-2-4-9-16/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21)
InChIKeyNWXLYMIQDZQVDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide (CAS 922054-91-9): Compound Class & Structural Identity for Procurement Decisions


N-(3-Methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide (CAS 922054-91-9, molecular formula C₁₈H₁₇N₃O₄S₂, MW 403.48 g/mol) is a synthetic small molecule belonging to the thiazole benzenesulfonamide (TZB) class [1]. The compound features a thiazole core substituted at position 2 with a phenylsulfonamido group and at position 4 with an N-(3-methoxyphenyl)acetamide moiety. The TZB class is best characterized by the lead compound HA15 (CAS 1609402-14-3), a nanomolar-potency inducer of endoplasmic reticulum stress targeting the HSPA5/BiP chaperone, which demonstrated IC₅₀ values of 1–2.5 μM against A375 melanoma cells and in vivo efficacy in xenograft models [2]. CAS 922054-91-9 differs from HA15 in that it bears an unsubstituted phenylsulfonamido group rather than the 5-(dimethylamino)naphthalene-1-sulfonamido (dansyl) group, and a 3-methoxyphenyl acetamide rather than the thiazol-2-yl acetamide terminus present in HA15. These structural distinctions place CAS 922054-91-9 as a potentially lower-molecular-weight, less lipophilic analog within the TZB pharmacophore space, relevant for structure–activity relationship (SAR) exploration, fragment-based design, or as a comparator compound in target engagement studies.

Why N-(3-Methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide Cannot Be Casually Substituted Within Its Compound Class


The thiazole benzenesulfonamide (TZB) class exhibits a steep structure–activity relationship (SAR) landscape in which small modifications to the sulfonamide aryl group, the thiazole substitution pattern, or the acetamide terminus can shift potency by orders of magnitude or alter target selectivity entirely. In the seminal Cancer Cell study defining this class, substitution of the dansyl sulfonamide in HA15 with simpler aryl sulfonamides, or modification of the acetamide terminus, resulted in substantial loss of anti-melanoma activity, demonstrating that both the sulfonamide hydrophobicity and the acetamide linkage geometry are critical for HSPA5/BiP binding and ER stress induction [1]. More broadly, the benzene sulfonamide thiazole patent families (WO2014072486, EP3325452B1, AU2022418199A2) explicitly teach that the size and electronic character of the para-substituent on the benzenesulfonamide ring directly correlate with anticancer potency, with larger apolar groups (e.g., pentyl, oct-1-ynyl) conferring progressively higher activity [2]. CAS 922054-91-9, bearing a plain phenylsulfonamido group and a 3-methoxyphenyl acetamide, occupies a distinct point in this multidimensional SAR space. Its procurement as a defined chemical entity—rather than an assumed class representative—is therefore essential for reproducible research, as even isosteric or regioisomeric analogs (e.g., the 4-methoxyphenyl or 3-chloro-4-methoxyphenyl variants) may exhibit divergent target engagement, solubility, and cellular permeability profiles. Without compound-specific characterization data, generic substitution risks generating non-reproducible or misleading biological results.

N-(3-Methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide: Quantified Differentiation Evidence Against Closest Analogs


Structural Differentiation from HA15: Smaller Sulfonamide and Distinct Acetamide Terminus

CAS 922054-91-9 differs structurally from the class-leading compound HA15 at two critical pharmacophoric positions. (1) The sulfonamide substituent: HA15 carries a 5-(dimethylamino)naphthalene-1-sulfonamido (dansyl) group, a large polyaromatic motif with calculated logP contributions significantly higher than the unsubstituted phenylsulfonamido group in CAS 922054-91-9. Patents in the TZB family explicitly teach that increasing apolar bulk at the sulfonamide para-position correlates with enhanced anti-melanoma potency [1]. (2) The acetamide terminus: HA15 features an N-(thiazol-2-yl)acetamide, whereas CAS 922054-91-9 bears an N-(3-methoxyphenyl)acetamide, introducing a hydrogen-bond-accepting methoxy substituent at the meta position of the terminal phenyl ring. This modification alters both the hydrogen-bonding capability and the conformational flexibility of the molecule relative to HA15. These dual structural differences place CAS 922054-91-9 at a distinct, earlier-stage position in the TZB evolutionary trajectory—less hydrophobic and potentially less potent in the melanoma ER stress assay, but with more favorable physicochemical properties (lower molecular weight: 403.48 vs. 466.58 for HA15) that may benefit solubility, permeability, or fragment-based screening applications .

thiazole benzenesulfonamide TZB series structure-activity relationship

Class-Level Anti-Melanoma Activity: Benchmarked Against the TZB Lead Compound HA15

The TZB compound class, of which CAS 922054-91-9 is a member, has a defined mechanism of action: targeting the endoplasmic reticulum chaperone BiP/GRP78/HSPA5, leading to ER stress-induced apoptosis and autophagy in melanoma cells. The lead compound HA15 demonstrated concentration-dependent cytotoxicity across a panel of melanoma cell lines with an IC₅₀ of 1–2.5 μM in A375 cells, and showed activity against cells with acquired resistance to BRAF inhibitors (vemurafenib, dabrafenib) [1]. HA15 also exhibited in vivo efficacy in xenograft mouse models bearing both BRAF-inhibitor-sensitive and resistant melanoma tumors [1]. Patent data further teaches that hydrophobic modification of the benzenesulfonamide substituent enhances potency within this series [2]. Because CAS 922054-91-9 bears the core thiazole-phenylsulfonamido-acetamide scaffold but with reduced hydrophobic bulk compared to HA15, its anti-melanoma potency is predicted—based on the SAR trajectory established in WO2014072486 and EP3325452B1—to be lower than that of HA15. However, no published IC₅₀ data exist specifically for CAS 922054-91-9 in any melanoma or cancer cell line. Procurement of this compound for biological testing therefore requires de novo potency determination under the user's specific assay conditions.

melanoma ER stress HSPA5/BiP anticancer

Regioisomeric Differentiation: 3-Methoxyphenyl vs. 4-Methoxyphenyl and Other Substituted Phenyl Acetamide Analogs

Within the phenylsulfonamido-thiazole-acetamide scaffold, substitution position on the terminal N-phenyl ring is a key determinant of biological activity. CAS 922054-91-9 features a 3-methoxyphenyl (meta-methoxy) acetamide terminus. The closely related 4-methoxyphenyl (para-methoxy) analog (CAS not specified, but with molecular formula C₁₈H₁₇N₃O₄S₂, identical to the target compound) and the 3-chloro-4-methoxyphenyl analog (CAS not individually specified) are also commercially available as research chemicals . In related thiazole-benzenesulfonamide series, the position of the methoxy substituent has been shown to influence antiproliferative activity: in aminothiazole-paeonol derivatives, the 4-methoxybenzenesulfonamide analog (13c) exhibited IC₅₀ values of 4.0 μM (AGS), 4.4 μM (HT-29), and 5.8 μM (HeLa), while the 4-fluoro analog (13d) showed IC₅₀ values of 7.2, 11.2, and 13.8 μM against the same cell lines, demonstrating that even modest substituent changes on the phenyl ring can alter potency by 2- to 3-fold [1]. The meta-methoxy orientation in CAS 922054-91-9 presents a distinct hydrogen-bonding vector and electronic distribution compared to the para-methoxy isomer, which may affect target protein binding, metabolic stability, and off-target profile. No published head-to-head comparison data exist for the 3-methoxy vs. 4-methoxy isomers within the phenylsulfonamido-thiazole-acetamide series specifically.

regioisomer methoxy substitution pharmacophore medicinal chemistry

Patent Landscape and Freedom-to-Operate: Positioning Relative to Dominant TZB Patent Families

The TZB chemical space is protected by a chain of patent filings: WO2014072486 (2013) disclosed the first series of benzene sulfonamide thiazole compounds with anti-melanoma activity [1]; WO2017017004 (2017) and EP3325452B1 (granted 2022) claimed hydrophobic derivatives with enhanced potency [2]; and EP4201928A1 (2021) and AU2022418199A2 (2022) extended the claims to broader cancer indications and combination therapies. The generic Markush structures in these patents encompass a wide range of sulfonamide, thiazole, and acetamide substitutions. However, CAS 922054-91-9—with its unadorned phenylsulfonamido group and N-(3-methoxyphenyl)acetamide—does not appear as a specifically named or exemplified compound in any of the publicly available patent documents reviewed. The patent exemplification focuses on dansyl-substituted and 4-alkylphenylsulfonamido variants (HA15 and its direct analogs). This absence may indicate that CAS 922054-91-9 falls outside the preferred claimed subgenus, potentially offering a more favorable freedom-to-operate position for commercial development, though a formal legal opinion by a qualified patent attorney is required for any definitive conclusion.

patent analysis freedom to operate intellectual property chemical procurement

N-(3-Methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide: Evidence-Based Research & Industrial Application Scenarios


Structure–Activity Relationship (SAR) Expansion for TZB-Class Anti-Melanoma Agents

CAS 922054-91-9 is best deployed as a tool compound for SAR studies exploring the contribution of the sulfonamide aryl group and acetamide terminus to anti-melanoma activity within the TZB class. Its unsubstituted phenylsulfonamido group serves as a minimal-hydrophobicity baseline against which analogs bearing progressively larger alkyl or aryl sulfonamide substituents can be compared. The Cancer Cell 2016 study demonstrated that the dansyl group in HA15 is critical for high potency (IC₅₀ 1–2.5 μM in A375 cells), but did not disclose data for simpler phenylsulfonamido congeners [1]. Testing CAS 922054-91-9 alongside HA15 in a standardized A375 or patient-derived melanoma cell viability assay would quantify the potency cost of reduced sulfonamide bulk—data that are currently absent from the public literature and would constitute a novel contribution.

Fragment-Based Screening for Novel HSPA5/BiP Ligands

With a molecular weight of 403.48 g/mol—substantially lower than HA15 (466.58 g/mol) and most exemplified patent compounds—CAS 922054-91-9 approaches the upper boundary of fragment-like chemical space. Its phenylsulfonamido-thiazole core retains the putative HSPA5/BiP recognition element while eliminating the large dansyl fluorophore that dominates HA15's binding mode [1]. This compound can serve as a scaffold for fragment-growing campaigns using biophysical methods (surface plasmon resonance, thermal shift assays, or X-ray crystallography) to identify minimal pharmacophoric elements required for BiP binding, potentially leading to novel chemotypes with improved drug-like properties. The meta-methoxy substituent provides a spectroscopic handle (characteristic NMR and IR signatures) for monitoring binding events.

Selectivity Profiling Against Non-ER-Stress Targets

The TZB patent family (EP4201928A1, AU2022418199A2) claims activity against a broad range of cancers beyond melanoma, implicating ER stress induction as a general oncological vulnerability [2]. However, HA15's large dansyl group may engage off-target proteins through polyaromatic stacking interactions. CAS 922054-91-9, with its simpler phenylsulfonamido group, represents a cleaner pharmacological probe for assessing whether the ER stress phenotype is driven primarily by the core thiazole-benzenesulfonamide scaffold or requires the full hydrophobic dansyl substitution. Comparative kinome profiling or proteome-wide affinity enrichment (e.g., thermal proteome profiling) using both compounds would deconvolute target engagement and guide the design of more selective TZB derivatives.

Physicochemical Benchmarking and Formulation Development

HA15 has reported solubility limitations (DMSO-soluble but poorly water-soluble) and requires specialized formulation for in vivo studies [1]. CAS 922054-91-9, with its lower molecular weight, reduced aromatic surface area, and polar methoxy group, is predicted to exhibit more favorable aqueous solubility and a lower logP. Procurement of this compound for comparative physicochemical profiling—including kinetic solubility, logD₇.₄, Caco-2 permeability, and microsomal stability—would establish whether the phenylsulfonamido scaffold offers a more developable starting point for oral or parenteral formulation than the heavily lipophilic dansyl-containing lead series. Such data are essential for any industrial group considering TZB-based drug development.

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